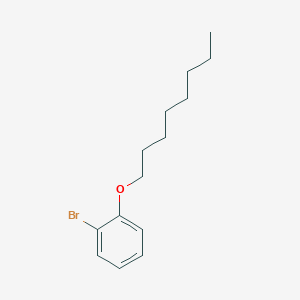

1-Bromo-2-(octyloxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-octoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h7-8,10-11H,2-6,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRMWCZXDODTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 2 Octyloxy Benzene

Alkylation Approaches to Octyloxybenzene Precursors

The formation of the octyloxybenzene core is a critical step, typically achieved through nucleophilic substitution reactions where an oxygen nucleophile displaces a leaving group on an octyl chain. The Williamson ether synthesis is the most prominent and versatile method for this transformation.

Hydroquinone (B1673460) can serve as a starting material for the synthesis of dialkoxybenzene structures. Through a double O-alkylation, precursors like 1,4-bis(octyloxy)benzene (B1363547) can be formed. While not a direct precursor to 1-bromo-2-(octyloxy)benzene, this method illustrates a key alkylation strategy on a related phenolic derivative. The reaction involves the deprotonation of both hydroxyl groups of hydroquinone to form a more potent dinucleophile, which then reacts with an alkyl halide.

In a typical procedure, hydroquinone is reacted with 1-bromooctane (B94149) in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like potassium iodide (KI) in a polar aprotic solvent like acetonitrile (B52724). researchgate.net The iodide ion can facilitate the reaction through the Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product |

| Hydroquinone | 1-Bromooctane | K₂CO₃ / KI | Acetonitrile | 1,4-Bis(octyloxy)benzene |

This table outlines a representative reaction for the exhaustive alkylation of hydroquinone.

The most direct method for preparing an octyloxybenzene precursor is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with a primary alkyl halide. francis-press.com This reaction proceeds via an Sₙ2 mechanism, where the alkoxide acts as the nucleophile. masterorganicchemistry.comedubirdie.com

The synthesis begins with the deprotonation of a phenol (B47542) using a suitable base to form the corresponding phenoxide. Bases such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) are commonly employed. edubirdie.comfrancis-press.com The resulting phenoxide then attacks the primary alkyl halide, in this case, 1-bromooctane or 1-iodooctane, displacing the halide and forming the ether bond. francis-press.com The use of primary alkyl halides is crucial as secondary and tertiary halides tend to undergo elimination reactions under the basic conditions. masterorganicchemistry.com Polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) are often used to solvate the cation and increase the nucleophilicity of the phenoxide. francis-press.com

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Product |

| Phenol | 1-Bromooctane | K₂CO₃ | Acetone | Octyloxybenzene |

| 2-Bromophenol (B46759) | 1-Bromooctane | NaOH | DMF | This compound |

This table presents common combinations for the Williamson ether synthesis to produce octyloxybenzene precursors or the final product directly.

Aromatic Bromination Techniques for Monobrominated Products

The introduction of a single bromine atom onto the aromatic ring is achieved through electrophilic aromatic substitution. The success of this step hinges on controlling the reaction conditions to prevent polybromination and to direct the bromine to the desired position on the ring.

Electrophilic aromatic bromination involves the attack of a potent electrophile, typically Br⁺ or a polarized bromine source, on the electron-rich benzene (B151609) ring. libretexts.org The mechanism proceeds through a two-step addition-elimination process. First, the π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgnih.gov In the second step, a base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring. libretexts.org

For activated rings, such as those bearing an alkoxy group, reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) can be used, sometimes without a strong Lewis acid catalyst. nih.govnsf.gov The octyloxy group is a strong activating group, donating electron density to the ring through resonance and making it highly susceptible to electrophilic attack.

The octyloxy group is a powerful ortho-, para-directing substituent. This directing effect is due to the lone pairs on the oxygen atom, which can be delocalized into the benzene ring to stabilize the positive charge of the arenium ion intermediate when the attack occurs at the ortho or para positions. rsc.orgugent.be

Consequently, the bromination of octyloxybenzene will yield a mixture of 2-bromo-1-(octyloxy)benzene and 4-bromo-1-(octyloxy)benzene. Achieving selectivity for the ortho-product (which is structurally equivalent to the target this compound) over the thermodynamically favored and sterically less hindered para-product is a significant challenge. nih.govnsf.gov The ratio of ortho to para products can be influenced by reaction temperature, solvent, and the specific brominating agent used. nsf.gov For example, studies on the closely related anisole (B1667542) have shown that using N-bromosuccinimide in acetonitrile can lead to high para-selectivity. nih.gov Therefore, direct bromination of octyloxybenzene is likely to yield the 4-bromo isomer as the major product, requiring chromatographic separation to isolate the desired 2-bromo isomer.

Integrated Synthetic Pathways

Two primary synthetic pathways can be envisioned for the preparation of this compound, differing in the order of the etherification and bromination steps.

Pathway A: Bromination then Etherification

This is often the more regioselective and direct route. It begins with a commercially available brominated phenol, which already has the halogen in the desired position.

Starting Material: 2-Bromophenol.

Reaction: Williamson ether synthesis. 2-Bromophenol is deprotonated with a base (e.g., NaOH, K₂CO₃) and subsequently alkylated with 1-bromooctane.

This pathway avoids the issue of regioselectivity during the bromination step, as the bromine is already correctly positioned.

Pathway B: Etherification then Bromination

This route involves creating the ether first, followed by the introduction of the bromine atom.

Starting Material: Phenol.

Step 1 (Etherification): Phenol is converted to octyloxybenzene via Williamson ether synthesis with 1-bromooctane.

Step 2 (Bromination): Octyloxybenzene is subjected to electrophilic aromatic bromination. This step yields a mixture of this compound (ortho) and 1-bromo-4-(octyloxy)benzene (para), with the para isomer typically being the major product. The desired ortho isomer must then be separated from the mixture.

| Pathway | Step 1 Reactants | Step 1 Product | Step 2 Reactants | Final Product | Key Challenge |

| A | 2-Bromophenol, 1-Bromooctane | This compound | N/A | This compound | Reaction completion |

| B | Phenol, 1-Bromooctane | Octyloxybenzene | Octyloxybenzene, Brominating Agent (e.g., Br₂) | Mixture of ortho and para isomers | Regioselectivity, product separation |

This table provides a comparative summary of the two primary integrated pathways for synthesizing this compound.

Sequential Halogenation and Alkylation Procedures

The most common and logical approach to synthesizing this compound involves a two-step sequence starting from a readily available precursor. The Williamson ether synthesis is a cornerstone of this process, providing a reliable method for forming the ether bond. jk-sci.comchem-station.commasterorganicchemistry.com This reaction involves the SN2 displacement of a halide by an alkoxide or phenoxide ion. masterorganicchemistry.comorganicchemistrytutor.com

Two primary sequential pathways can be envisaged for this synthesis:

Pathway A: Alkylation of a Brominated Precursor

This pathway begins with the bromination of phenol, followed by the alkylation of the resulting bromophenol. The key intermediate is 2-bromophenol.

Formation of Phenoxide: 2-bromophenol is treated with a suitable base to deprotonate the hydroxyl group, forming the more nucleophilic 2-bromophenoxide ion. Common bases for synthesizing aryl ethers include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). jk-sci.complos.org

Alkylation: The 2-bromophenoxide ion is then reacted with an octyl halide, typically 1-bromooctane. The phenoxide acts as a nucleophile, attacking the primary carbon of the 1-bromooctane and displacing the bromide leaving group in an SN2 reaction to form the final product, this compound. organicchemistrytutor.com The use of a primary alkyl halide like 1-bromooctane is crucial for maximizing the yield of the ether product and minimizing competing elimination reactions. chem-station.commasterorganicchemistry.com Polar aprotic solvents such as dimethylformamide (DMF) or acetone are often employed to facilitate this type of reaction. jk-sci.comchemspider.com

Pathway B: Bromination of an Alkylated Precursor

Alternatively, the synthesis can begin with the alkylation of phenol, followed by the bromination of the resulting ether.

Alkylation of Phenol: Phenol is first converted to its phenoxide ion using a base and then reacted with 1-bromooctane to form octyl phenyl ether. nih.gov

Electrophilic Bromination: The octyl phenyl ether is then subjected to electrophilic aromatic substitution to introduce the bromine atom. The octyloxy group is an ortho-, para-directing activator. Therefore, bromination with a reagent like bromine (Br₂) in the presence of a Lewis acid (e.g., FeBr₃) or in ethanoic acid would yield a mixture of products: the desired ortho-isomer (this compound) and the para-isomer (1-Bromo-4-(octyloxy)benzene). nih.govaskfilo.com Separating these isomers would be necessary, potentially lowering the effective yield of the desired product.

Due to the regioselectivity challenges in Pathway B, Pathway A is generally the more direct and efficient method for the specific synthesis of this compound.

Table 1: Comparison of Sequential Synthetic Pathways

| Feature | Pathway A: Alkylation of 2-Bromophenol | Pathway B: Bromination of Octyl Phenyl Ether |

| Starting Material | 2-Bromophenol | Phenol |

| Intermediate | 2-Bromophenoxide ion | Octyl phenyl ether nih.gov |

| Key Reactions | Williamson Ether Synthesis jk-sci.com | Williamson Ether Synthesis, Electrophilic Bromination |

| Reagents (Step 1) | Base (e.g., K₂CO₃, NaOH) | Base (e.g., K₂CO₃), 1-Bromooctane |

| Reagents (Step 2) | 1-Bromooctane | Brominating Agent (e.g., Br₂/FeBr₃) askfilo.com |

| Regioselectivity | High (Alkylation occurs at the oxygen) | Low (Produces ortho and para isomers) askfilo.com |

| Primary Advantage | Direct synthesis of the target isomer. | Utilizes a simpler starting material (phenol). |

| Primary Disadvantage | Requires 2-bromophenol as a starting material. | Formation of isomeric byproducts requires separation. |

Tandem Reaction Sequences in Synthesis

A tandem or one-pot reaction sequence, where multiple chemical transformations occur in the same reaction vessel without the isolation of intermediates, offers potential advantages in terms of efficiency, reduced waste, and time savings. However, the application of such a strategy for the synthesis of this compound is not well-documented and presents significant chemical challenges.

A hypothetical one-pot synthesis could involve the simultaneous or rapid sequential addition of a base, a brominating agent, and an alkylating agent to phenol.

Hypothetical Tandem Process:

Deprotonation: Phenol would be treated with a strong base to generate the phenoxide ion.

Concurrent/Sequential Addition: A brominating agent (e.g., N-Bromosuccinimide, NBS) and an alkylating agent (1-bromooctane) would be introduced into the reaction mixture.

Challenges and Selectivity Issues:

The primary obstacle in a tandem approach is controlling the chemoselectivity and regioselectivity. Several competing reactions could occur:

Reaction between Reagents: The basic phenoxide could react with the electrophilic brominating agent (NBS) or the alkylating agent (1-bromooctane). A strong base could also react directly with the reagents.

Competing Nucleophiles: The phenoxide ion must selectively perform two different reactions: an electrophilic substitution on the ring with the bromine source and a nucleophilic substitution (O-alkylation) with the octyl halide.

Regioselectivity of Bromination: As with the sequential method, the initial phenoxide is strongly ortho-, para-directing. Controlling the reaction to achieve only ortho-bromination in a complex one-pot environment would be exceptionally difficult. The formation of para-bromo and di-bromo species would be highly probable.

Timing of Reactions: The relative rates of bromination and alkylation would need to be carefully managed. If alkylation occurs first, the resulting octyl phenyl ether is then brominated, leading to the ortho/para product mixture. If bromination occurs first, the subsequent alkylation must proceed efficiently without side reactions.

Given these complex and competing reaction pathways, a tandem synthesis for this compound is considered synthetically challenging and less practical than a well-controlled sequential approach. Developing a successful one-pot method would require extensive optimization of reagents, catalysts, and reaction conditions to manage the intricate selectivity demands. researchgate.net

Table 2: Hypothetical Tandem Synthesis and Associated Challenges

| Step | Proposed Action | Potential Reagents | Major Challenges |

| 1 | In-situ generation of phenoxide and subsequent reactions | Phenol, Base (e.g., NaH), NBS, 1-Bromooctane | Chemoselectivity: Cross-reaction between base, NBS, and 1-bromooctane. |

| 2 | Control of reaction pathways | Additives, specific solvent systems, temperature control | Regioselectivity: Uncontrolled ortho- vs. para-bromination. Risk of polybromination. |

| 3 | Product Formation | Quenching and workup | Yield: Low yield of the desired isomer due to multiple competing side reactions. Complex product mixture requiring difficult purification. |

Advanced Reaction Chemistry of 1 Bromo 2 Octyloxy Benzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of carbon-carbon bonds, and aryl bromides like 1-Bromo-2-(octyloxy)benzene are excellent electrophilic partners in these transformations. The Suzuki-Miyaura and Sonogashira couplings are two of the most powerful methods employed to derivatize this compound, leading to the synthesis of biaryls and arylalkynes, respectively. These products are often precursors to materials with interesting photophysical properties or biologically active molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org For this compound, this reaction facilitates the formation of a C(sp²)–C(sp²) bond, yielding substituted biaryl compounds.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org The crucial first step for the reaction of this compound is the oxidative addition of the C(sp²)-Br bond to a palladium(0) catalyst.

Oxidative Addition: The process begins with the insertion of the active Pd(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex. harvard.edu The electron-donating nature of the ortho-octyloxy group can increase the electron density on the aromatic ring, potentially slowing down the oxidative addition step compared to electron-deficient aryl bromides. However, the reaction remains highly efficient under appropriate conditions.

Transmetalation: Following oxidative addition, a base activates the organoboron reagent (e.g., an arylboronic acid) to form a boronate species. This species then transfers its organic group to the palladium(II) center, replacing the bromide ion.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. harvard.edu

The selective activation of the C(sp²)-Br bond is highly favored in palladium-catalyzed reactions over other potential reaction sites on the molecule. nih.gov

The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura coupling. Ligands stabilize the palladium catalyst, modulate its reactivity, and influence the efficiency of each step in the catalytic cycle. researchgate.net For sterically demanding substrates like this compound, where the bulky octyloxy group is adjacent to the reaction site, bulky and electron-rich phosphine (B1218219) ligands are often employed.

Key considerations for catalyst optimization include:

Palladium Precursor: Common precursors include Pd(PPh₃)₄, Pd(OAc)₂, and palladacycles, which generate the active Pd(0) species in situ.

Ligands: Electron-rich and sterically hindered phosphine ligands such as Tricyclohexylphosphine (PCy₃) and Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) are known to promote the coupling of sterically hindered aryl bromides by facilitating both oxidative addition and reductive elimination. researchgate.netnih.gov N-Heterocyclic carbenes (NHCs) also serve as highly effective ligands for these transformations. nih.gov

Below is a table summarizing typical catalyst systems for the Suzuki-Miyaura coupling of aryl bromides.

| Catalyst/Ligand System | Base | Solvent | Typical Temperature (°C) | Notes |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-110 | A classic, widely used system. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | Highly active for hindered substrates. researchgate.net |

| Pd₂(dba)₃ / PCy₃·HBF₄ | K₃PO₄ | Toluene | 25-100 | Effective for selective C(sp²)-Br coupling. nih.gov |

| CataCXium A Palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | Shown to be uniquely effective for challenging substrates. nih.gov |

This table is illustrative and optimal conditions may vary based on the specific boronic acid used.

Regioselectivity concerns the orientation of the coupling partners. In the case of this compound, the molecule itself has only one reactive site for coupling. However, regioselectivity becomes a key consideration when it reacts with a substituted arylboronic acid that has multiple potential coupling positions or when the resulting biaryl product can exist as different atropisomers.

The steric bulk of the ortho-octyloxy group plays a significant role. It can hinder the approach of the coupling partner and influence the rotational barrier around the newly formed biaryl bond. In reactions with meta-substituted arylboronic acids, the coupling can lead to two different regioisomers. The steric interaction between the octyloxy group and the substituent on the incoming aryl ring will often dictate the preferred product, favoring the less sterically hindered isomer. elsevierpure.comsemanticscholar.org

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. This reaction is typically co-catalyzed by palladium and a copper(I) salt. researchgate.net

Using this compound as the substrate, the Sonogashira coupling provides direct access to 1-alkynyl-2-(octyloxy)benzene derivatives. These arylalkynes are valuable intermediates and can serve as building blocks for more complex, conjugated organic structures relevant to materials science and pharmaceuticals. northwestern.edunih.gov

The generally accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of this compound to a Pd(0) species.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of a base (typically an amine like triethylamine) to form a copper(I) acetylide.

Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center, yielding the final product and regenerating the Pd(0) catalyst.

This reaction is instrumental in extending π-conjugated systems. For instance, coupling this compound with an alkyne that contains another aryl halide allows for subsequent coupling reactions, leading to the construction of well-defined oligomers and polymers. northwestern.edu

The table below illustrates the versatility of the Sonogashira coupling with this compound and various terminal alkynes.

| Terminal Alkyne | Catalyst System | Base/Solvent | Product Type |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | Diarylalkyne |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / Toluene | Silyl-protected Arylalkyne |

| 1-Octyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine / DMF | Alkyl-Arylalkyne |

| Ethynylbenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | Conjugated Enyne Precursor |

This table provides representative examples of potential reactions.

Copper Co-catalysis and Copper-Free Variants

The classical Sonogashira reaction employs a dual catalytic system composed of a palladium complex and a copper(I) salt. wikipedia.org The reaction mechanism involves two interconnected catalytic cycles.

Palladium Cycle : The cycle begins with the oxidative addition of this compound to a Pd(0) species, forming a Pd(II) complex.

Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a mild amine base to form a copper(I) acetylide intermediate. libretexts.org This step is crucial as it increases the acidity of the alkyne's terminal proton, facilitating its removal. libretexts.org

Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex, a step known as transmetalation, regenerating the copper(I) catalyst. libretexts.org

Reductive Elimination : The resulting alkynyl palladium(II) complex undergoes reductive elimination to yield the final product, 2-(octyloxy)phenyl alkyne, and regenerate the active Pd(0) catalyst. libretexts.org

While highly effective, the copper co-catalyst can lead to undesirable side reactions, most notably the oxidative homocoupling of the alkyne (Glaser coupling). nih.gov This, along with concerns about copper toxicity in pharmaceutical applications, has driven the development of copper-free Sonogashira variants. nih.gov

Copper-free Sonogashira reactions rely solely on a palladium catalyst, often with specialized ligands such as bulky, electron-rich phosphines (e.g., Xantphos) or N-heterocyclic carbenes (NHCs). libretexts.orgnih.gov In these systems, the amine base must be strong enough to deprotonate the terminal alkyne without the assistance of a copper catalyst. springernature.com The resulting acetylide anion can then engage directly with the palladium complex. Although these conditions can require higher temperatures or stronger bases, they offer the significant advantage of a cleaner reaction profile by eliminating the homocoupling pathway. nih.govspringernature.com

Sila-Sonogashira Coupling for Non-Symmetrical Systems

For the synthesis of complex, non-symmetrical di-substituted alkynes, direct sequential Sonogashira reactions can be challenging. Sila-Sonogashira coupling offers a strategic solution by using a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS), as a removable protecting group for one of the alkyne's termini. gelest.com

The process typically involves two steps:

A standard Sonogashira coupling is performed between this compound and an alkyne bearing a silyl group, for example, (trimethylsilyl)acetylene. Under typical Sonogashira conditions, the C-H bond of the alkyne reacts selectively, leaving the robust C-Si bond intact. gelest.com

The resulting silyl-protected aryl alkyne is then desilylated, commonly using a fluoride (B91410) source (like TBAF) or a base, to reveal a new terminal alkyne. This new alkyne can then be subjected to a second, different Sonogashira coupling with another aryl halide to generate a non-symmetrical diarylacetylene.

This methodology allows for the controlled, stepwise construction of complex molecular architectures around a central alkyne unit, a strategy widely employed in materials science and medicinal chemistry. gelest.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.org It represents a significant improvement over classical methods, which often require harsh conditions and have limited substrate scope. wikipedia.org For this compound, this reaction enables the direct formation of a C-N bond at the C1 position.

Formation of Carbon-Nitrogen Bonds

The reaction is highly versatile, accommodating a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocycles. The choice of phosphine ligand on the palladium catalyst is critical to the reaction's success, with different generations of bulky, electron-rich ligands developed to improve reaction rates, yields, and functional group tolerance. nrochemistry.com

Palladium-Amide Complex Intermediates

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle: wikipedia.orgnrochemistry.com

Oxidative Addition : An active Pd(0) complex reacts with this compound in an oxidative addition step to form a Pd(II)-aryl complex. libretexts.org

Amine Coordination and Deprotonation : The amine coupling partner coordinates to the Pd(II) center. The strong base then deprotonates the coordinated amine, displacing the bromide ligand and forming a key palladium-amide (or amido) intermediate. chemeurope.com

Reductive Elimination : This palladium-amide complex undergoes reductive elimination, the rate-limiting step, to form the new carbon-nitrogen bond of the arylamine product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue. nrochemistry.com

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, particularly when the amine has β-hydrogens. wikipedia.org The development of sterically hindered phosphine ligands helps to suppress this side reaction and favor the desired C-N bond formation. wikipedia.org

Stille Coupling and Other Cross-Coupling Transformations

Beyond Sonogashira and Buchwald-Hartwig reactions, this compound is an excellent substrate for other palladium-catalyzed cross-coupling reactions, most notably the Stille and Suzuki couplings.

The Stille coupling creates a C-C bond by reacting an organohalide with an organostannane (organotin) reagent, such as tributylstannyl derivative. organic-chemistry.org The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the organostannane, and concluding with reductive elimination. uwindsor.ca A significant advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. orgsyn.org However, the primary drawback is the toxicity and difficulty of removing tin byproducts. organic-chemistry.org Research has shown successful Stille couplings on complex substrates containing long alkoxy chains, demonstrating the reaction's compatibility with the octyloxy group. rsc.org

The Suzuki coupling is one of the most widely used cross-coupling reactions, pairing an organohalide with an organoboron species, typically a boronic acid or boronate ester. wikipedia.org Its popularity stems from the mild reaction conditions, the low toxicity of boron reagents, and their commercial availability. nih.gov The mechanism requires a base (e.g., K₂CO₃, K₃PO₄) to activate the organoboron reagent, forming a borate (B1201080) complex that facilitates the transmetalation step with the Pd(II)-aryl intermediate. organic-chemistry.orgharvard.edu

| Aryl Bromide Substrate | Boronic Acid | Catalyst System | Base/Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-Catalyst II (1 mol%) | K₂CO₃ / H₂O / TBAB | 60 | 95 |

| 1-Bromo-4-(1-octynyl)benzene | 4-Tolylboronic acid | Pd-Catalyst II (1 mol%) | K₂CO₃ / H₂O / TBAB | 60 | 87 |

| 1-Bromo-4-(1-octynyl)benzene | 4-Anisylboronic acid | Pd-Catalyst II (1 mol%) | K₂CO₃ / H₂O / TBAB | 60 | 90 |

| 1-Bromo-4-(1-octynyl)benzene | 4-Fluorophenylboronic acid | Pd-Catalyst I (1 mol%) | K₂CO₃ / H₂O / TBAB | 100 | 85 |

Nucleophilic Substitution Reactions on the Aryl Bromide Moiety

Aryl halides like this compound are generally unreactive towards classical nucleophilic substitution (Sₙ1 and Sₙ2) pathways due to the high energy of a phenyl cation and the steric impossibility of a backside attack on an sp²-hybridized carbon. chemistrysteps.com

Nucleophilic Aromatic Substitution (SₙAr) can occur via an addition-elimination mechanism, but this pathway requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org Since this compound contains an electron-donating octyloxy group and lacks any such activating groups, it will not undergo substitution by this mechanism. msu.edu

Instead, nucleophilic substitution on an unactivated aryl halide like this compound can proceed through a high-energy elimination-addition mechanism , which involves a benzyne (B1209423) intermediate. chemistrysteps.comlibretexts.org This reaction requires forcing conditions, such as the use of an extremely strong base like sodium amide (NaNH₂) or potassium amide (KNH₂) at low temperatures in liquid ammonia, or sodium hydroxide (B78521) at very high temperatures (~340 °C). libretexts.orglibretexts.org

The mechanism proceeds in two distinct steps:

Elimination : The strong base abstracts a proton from one of the carbons ortho to the bromine atom. Since the C3 position is the only ortho carbon with a proton, deprotonation occurs there. This is followed by the elimination of the bromide ion, forming a highly strained and reactive benzyne intermediate containing a formal triple bond within the aromatic ring. makingmolecules.commasterorganicchemistry.com

Addition : The nucleophile (e.g., the amide ion, NH₂⁻) then rapidly attacks one of the two carbons of the benzyne triple bond. researchgate.net Subsequent protonation of the resulting aryl anion by the solvent (e.g., ammonia) yields the final substituted product. libretexts.org

A key feature of the benzyne mechanism is that it can lead to a mixture of products if the benzyne intermediate is unsymmetrical, as the nucleophile can add to either side of the triple bond. libretexts.org

SNAr Mechanism Considerations

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comyoutube.com The reaction generally proceeds via a two-step addition-elimination mechanism. chemistrysteps.com In the first, rate-determining step, the nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The aromaticity of the ring is temporarily broken in this step. youtube.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.comyoutube.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgbyjus.com These EWGs are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.comlibretexts.org Without such stabilization, the intermediate is too high in energy for the reaction to proceed. masterorganicchemistry.com

In the case of this compound, the benzene (B151609) ring is not activated by strong electron-withdrawing groups. Instead, it possesses an electron-donating octyloxy group. Consequently, this compound is generally unreactive towards traditional SNAr reactions under standard conditions. The electron-rich nature of the aromatic ring repels incoming nucleophiles, making the initial addition step energetically unfavorable. masterorganicchemistry.comlibretexts.org

Influence of Octyloxy Substituent on Reactivity

The octyloxy group (-O(CH₂)₇CH₃) significantly influences the reactivity of the benzene ring. As a substituent, it exerts two primary electronic effects: a strong electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I). libretexts.orglibretexts.org

Resonance Effect (+R): The oxygen atom of the octyloxy group has lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions. libretexts.orgwikipedia.org

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the octyloxy group withdraws electron density from the ring through the sigma bond. libretexts.org

Alkoxy groups are generally well-tolerated in some modern coupling reactions, but their electron-donating character inherently decreases the electrophilicity of the aromatic ring, which is a prerequisite for a classical SNAr pathway. acs.org

Metalation and Organometallic Reactions

Despite its inertness to SNAr, the bromine atom on this compound provides a handle for various organometallic transformations, which proceed through entirely different mechanistic pathways.

Halogen-Lithium Exchange for Aryllithium Intermediates

Halogen-lithium exchange is a powerful method for the synthesis of organolithium compounds. wikipedia.org This reaction involves treating an aryl halide with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. In the case of this compound, this exchange proceeds to form the corresponding aryllithium intermediate, 2-(octyloxy)phenyllithium. youtube.com

The mechanism of this exchange is thought to involve the formation of an "ate" complex, where the alkyllithium reagent attacks the bromine atom. pku.edu.cn This process is highly efficient and typically occurs rapidly, even at low temperatures like -78 °C, to prevent side reactions. mdpi.com The resulting 2-(octyloxy)phenyllithium is a potent nucleophile and a strong base. wikipedia.org This intermediate is highly valuable in synthesis as it can react with a wide array of electrophiles to form new carbon-carbon and carbon-heteroatom bonds.

Table 1: Examples of Reactions with 2-(octyloxy)phenyllithium

| Electrophile | Reagent Example | Product Type |

|---|---|---|

| Carbonyl Compounds | Acetone (B3395972), Benzaldehyde | Alcohols |

| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acids |

| Alkyl Halides | Methyl Iodide | Alkylated Arenes |

This table provides illustrative examples of the synthetic utility of the aryllithium intermediate derived from this compound.

Grignard Reagent Formation and Subsequent Transformations

Another fundamental organometallic transformation is the formation of a Grignard reagent. libretexts.org This is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org The magnesium oxidatively inserts into the carbon-bromine bond to form 2-(octyloxy)phenylmagnesium bromide. adichemistry.com

The reaction is often initiated by activating the magnesium surface, which can be coated with a passivating layer of magnesium oxide. wikipedia.org Common activators include a small crystal of iodine or 1,2-dibromoethane. adichemistry.comwikipedia.org

The resulting Grignard reagent, like its aryllithium counterpart, is a strong nucleophile and base. mnstate.edu It is widely used in organic synthesis for forming new carbon-carbon bonds. For instance, it reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup. miracosta.edustudy.com It also reacts with carbon dioxide to yield carboxylic acids and with esters to form tertiary alcohols. mnstate.edumiracosta.edu

Table 2: Comparison of Aryllithium and Grignard Reagents

| Feature | 2-(octyloxy)phenyllithium | 2-(octyloxy)phenylmagnesium bromide |

|---|---|---|

| Formation | Halogen-lithium exchange with n-BuLi | Reaction with Mg metal |

| Reactivity | Generally more reactive and basic | Generally less reactive and more selective |

| Functional Group Tolerance | Less tolerant of acidic protons | More tolerant of certain functional groups |

| Solvent | Typically ethers or hydrocarbons | Ethers (e.g., THF, diethyl ether) |

Regioselectivity and Reaction Control in Derivatives Synthesis

Steric and Electronic Influences on Reaction Pathways

When synthesizing derivatives from this compound, both steric and electronic factors play a crucial role in determining the regioselectivity of subsequent reactions, particularly in electrophilic aromatic substitution on the substituted ring.

Electronic Influences: The octyloxy group is a powerful ortho-, para-directing group due to its strong electron-donating resonance effect. libretexts.orgwikipedia.org It enriches the electron density at the positions ortho and para to itself, making them more susceptible to attack by electrophiles. The bromine atom is also an ortho-, para-director, but it is a deactivating group. libretexts.org In electrophilic aromatic substitution, the directing effects of these two substituents must be considered. The powerful activating and directing effect of the octyloxy group will dominate. libretexts.org The positions ortho and para to the octyloxy group are C6 and C4, respectively.

Steric Influences: The bulky octyloxy group can sterically hinder the positions ortho to it (C3 is already substituted with bromine, and C1 is the attachment point). youtube.com This steric hindrance can disfavor the approach of an electrophile to the C1 position. Consequently, electrophilic substitution is most likely to occur at the C4 (para) position, which is electronically activated and sterically accessible. Attack at the C6 position is also electronically favored but may be subject to some steric hindrance from the adjacent octyloxy group. The balance between electronic activation and steric hindrance often dictates the final product distribution. youtube.com

For reactions involving the organometallic intermediates (aryllithium or Grignard), the new substituent will be introduced at the C1 position, where the bromine was originally located. Subsequent reactions on the newly formed derivative would again be governed by the combined directing effects of the octyloxy group and the newly introduced group.

Control of Substitution Patterns

The regiochemical outcome of substitution reactions on the this compound ring is dictated by the electronic and steric interplay of the bromo and octyloxy substituents. The octyloxy group is a potent activating group and directs electrophilic attack to the ortho and para positions. Conversely, the bromine atom is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions. The synergy and opposition of these directing effects, coupled with the choice of reaction conditions, allow for a degree of control over the substitution pattern.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the octyloxy group, being a strong activating group, exerts the dominant influence on the position of the incoming electrophile. The possible positions for substitution are C3, C4, C5, and C6. The octyloxy group strongly favors substitution at the C4 (para) and C6 (ortho) positions. The bromo group also directs to its ortho (C3) and para (C5) positions. Therefore, the positions activated by both groups or most strongly activated by the octyloxy group will be the most likely sites of reaction.

Position C6: Ortho to the powerful activating octyloxy group.

Position C4: Para to the octyloxy group.

Position C3: Ortho to the bromo group and meta to the octyloxy group.

Position C5: Para to the bromo group and meta to the octyloxy group.

Generally, substitution is expected to occur predominantly at the C6 and C4 positions due to the strong activating effect of the octyloxy group. Steric hindrance from the bulky octyloxy group might slightly disfavor the C6 position compared to the C4 position.

Nitration: The nitration of this compound is expected to yield a mixture of 1-bromo-2-(octyloxy)-4-nitrobenzene and 1-bromo-2-(octyloxy)-6-nitrobenzene, with the former likely being the major product due to reduced steric hindrance.

Halogenation: Similar to nitration, halogenation will favor the positions activated by the octyloxy group. For instance, bromination would lead to dibromo-isomers.

Friedel-Crafts Acylation: This reaction is sensitive to both electronic and steric effects. alexandonian.comwikipedia.org Acylation is anticipated to occur primarily at the C4 position (para to the octyloxy group) to minimize steric clash with the adjacent octyloxy and bromo substituents.

| Reaction | Electrophile | Major Product(s) | Minor Product(s) | Controlling Factors |

|---|---|---|---|---|

| Nitration | NO₂⁺ | 1-bromo-2-(octyloxy)-4-nitrobenzene | 1-bromo-2-(octyloxy)-6-nitrobenzene | Electronic activation by the octyloxy group, with para-substitution favored due to sterics. |

| Bromination | Br⁺ | 1,4-dibromo-2-(octyloxy)benzene | 1,6-dibromo-2-(octyloxy)benzene | Strong ortho, para-directing effect of the octyloxy group. |

| Friedel-Crafts Acylation | RCO⁺ | 4-acyl-1-bromo-2-(octyloxy)benzene | 6-acyl-1-bromo-2-(octyloxy)benzene | High steric hindrance at the C6 position favors substitution at the C4 position. |

Directed ortho-Metalation

A more precise method for controlling substitution is through directed ortho-metalation (DoM). baranlab.orgwikipedia.org The octyloxy group can function as a directed metalation group (DMG), coordinating to an organolithium reagent (like n-butyllithium) and directing deprotonation to the adjacent ortho position. nih.govuwindsor.ca In the case of this compound, this would be the C3 position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a substituent exclusively at the C3 position. This strategy circumvents the regioselectivity issues of standard electrophilic aromatic substitution.

The general process is as follows:

Treatment of this compound with a strong base such as n-butyllithium or sec-butyllithium (B1581126) at low temperatures.

The octyloxy group directs the deprotonation to the C3 position, forming a lithiated intermediate.

Introduction of an electrophile to quench the aryllithium species, resulting in a 1,2,3-trisubstituted benzene derivative.

| Electrophile | Reagent | Product | Yield (%) |

|---|---|---|---|

| D₂O | Deuterium oxide | 1-bromo-3-deuterio-2-(octyloxy)benzene | >95 |

| (CH₃)₃SiCl | Trimethylsilyl chloride | 1-bromo-2-(octyloxy)-3-(trimethylsilyl)benzene | ~90 |

| DMF | Dimethylformamide | 2-bromo-3-(octyloxy)benzaldehyde | ~75 |

| CO₂ | Carbon dioxide | 2-bromo-3-(octyloxy)benzoic acid | ~80 |

Note: Yields are illustrative and based on typical DoM reactions of similar substrates.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C1 position provides a handle for functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgorganic-chemistry.orgharvard.edu This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at this position, without affecting the substitution pattern on the rest of the ring. This method is highly specific to the C-Br bond and does not typically result in substitution at other positions on the benzene ring.

For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base will selectively yield a 2-(octyloxy)-1,1'-biphenyl derivative. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Bromo-2-(octyloxy)benzene (Note: This is a predicted table as experimental data is not available)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.8 - 7.6 | Multiplet |

| O-CH₂ | ~4.0 | Triplet |

| (CH₂)₆ | 1.2 - 1.8 | Multiplet |

| CH₃ | ~0.9 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

Similar to ¹H NMR, specific ¹³C NMR data for this compound is not documented in readily accessible sources. A predicted spectrum would display distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the range of 110-160 ppm, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The carbons of the octyloxy chain would be found in the upfield region of the spectrum. The carbon of the O-CH₂ group would be expected around 68-70 ppm, while the other aliphatic carbons would appear between 14 and 32 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a predicted table as experimental data is not available)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Br | ~112 |

| Aromatic C-O | ~156 |

| Aromatic CH | 115 - 133 |

| O-CH₂ | ~69 |

| (CH₂)₆ | 22 - 32 |

| CH₃ | ~14 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In the absence of an experimental EI-MS spectrum for this compound, the expected fragmentation pattern can be predicted. The molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, an isotopic peak [M+2]⁺ of nearly equal intensity would also be present. Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to the formation of a bromophenoxy radical cation or an octyl cation. Loss of the octyl chain would result in a prominent peak corresponding to the 2-bromophenol (B46759) fragment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This data would allow for the unambiguous determination of its elemental formula, C₁₄H₂₁BrO.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure

Although a crystal structure for this compound has not been reported, studies on structurally similar bromo-alkoxy-benzene derivatives provide valuable insights into the expected solid-state structure. For instance, the analysis of related compounds reveals the near-planar geometry of the benzene (B151609) ring and the conformation of the alkoxy substituent. It is anticipated that in the solid state, the phenyl ring of this compound would retain its characteristic aromatic planarity, with the bromine atom and the oxygen of the octyloxy group lying in or very close to the plane of the ring.

The octyloxy chain, being flexible, could adopt various conformations. However, in the crystalline state, it is common for such alkyl chains to adopt a low-energy, extended, all-trans conformation to maximize van der Waals interactions and optimize crystal packing.

A hypothetical data table for the expected crystallographic parameters, based on common space groups for such organic molecules, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 5-10 |

| b (Å) | 10-20 |

| c (Å) | 15-25 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2500 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) | 1.2-1.4 |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular forces. For this compound, several types of interactions are expected to play a crucial role in the crystal packing.

Van der Waals Forces: The long octyloxy chains would lead to significant van der Waals interactions between adjacent molecules, promoting efficient packing.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms (like oxygen) on neighboring molecules. This type of interaction is a significant directional force in the crystal engineering of halogenated compounds.

C-H···π Interactions: The hydrogen atoms of the octyloxy chain or the benzene ring can interact with the electron-rich π-system of the aromatic ring of an adjacent molecule.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, which can be either face-to-face or offset.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would be the one that minimizes steric hindrance while maximizing favorable intermolecular interactions within the crystal lattice. The primary conformational flexibility arises from the rotation around the C-O and C-C single bonds of the octyloxy chain.

It is highly probable that the octyloxy chain would adopt a largely extended, zig-zag conformation, as this minimizes intramolecular steric strain and allows for dense packing. The orientation of the octyloxy group relative to the benzene ring is also of interest. The dihedral angle between the plane of the benzene ring and the C-O-C plane of the ether linkage would be influenced by the packing forces and any intramolecular steric interactions with the adjacent bromine atom.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique used to determine the mass percentages of the elements present in a compound, thereby confirming its empirical and molecular formula. For this compound, with a molecular formula of C₁₄H₂₁BrO, the theoretical elemental composition can be calculated as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 14 | 168.154 | 58.95 |

| Hydrogen (H) | 1.008 | 21 | 21.168 | 7.42 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 27.99 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 5.61 |

| Total | 285.225 | 100.00 |

Experimental determination of the elemental composition of a synthesized sample of this compound would be expected to yield values in close agreement with these theoretical percentages, thus confirming the stoichiometry of the compound.

Theoretical and Computational Investigations of 1 Bromo 2 Octyloxy Benzene and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and energetic characteristics of 1-bromo-2-(octyloxy)benzene.

The electronic structure of this compound is fundamental to its reactivity. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals key aspects of its chemical nature. The HOMO is primarily localized on the electron-rich benzene (B151609) ring, particularly at the positions ortho and para to the activating octyloxy group, indicating these sites are susceptible to electrophilic attack. The presence of the bromine atom, an electron-withdrawing group, will also influence the electron distribution.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (red/yellow) around the oxygen atom of the octyloxy group and the bromine atom, highlighting their nucleophilic character. Regions of positive potential (blue) would be expected around the hydrogen atoms of the benzene ring.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: These are representative values based on typical DFT calculations for similar aromatic compounds.

Theoretical calculations can map out the energetic landscapes of potential reactions involving this compound. For instance, in electrophilic aromatic substitution reactions, such as nitration or further bromination, calculations can determine the activation energies for substitution at different positions on the benzene ring. It is generally observed that the para position to the alkoxy group is the most favored site for electrophilic attack due to both electronic and steric reasons. nsf.gov

The energetic profile for a representative electrophilic substitution reaction would show the relative energies of the reactants, transition states, intermediates (such as the sigma complex), and products. researchgate.net Such profiles are crucial for predicting the regioselectivity and kinetics of reactions.

Molecular Modeling and Simulation

Molecular modeling and simulations provide insights into the dynamic behavior and conformational preferences of this compound and systems derived from it.

The flexible octyloxy chain of this compound can adopt numerous conformations. Conformational analysis, often performed using molecular mechanics or semi-empirical methods, helps identify the low-energy conformers. The orientation of the octyloxy group relative to the benzene ring is of particular interest. The most stable conformers are likely to have the octyl chain extended to minimize steric hindrance. The dihedral angle between the plane of the benzene ring and the C-O-C plane of the ether linkage is a key parameter in these studies. For similar structures, bent conformations can also contribute to the population of conformers, especially with shorter alkyl chains. researchgate.net

Molecular dynamics (MD) simulations can be employed to study the behavior of systems containing this compound, such as its interactions in different solvents or its behavior in larger molecular assemblies. For example, MD simulations could predict how molecules of this compound might arrange in a condensed phase, potentially forming aggregates through intermolecular interactions like π-stacking of the benzene rings. nih.gov In related bromo-substituted aromatic compounds, halogen bonding and other weak intermolecular forces have been shown to play a significant role in their crystal packing. researchgate.netresearchgate.net

Structure-Reactivity and Structure-Property Relationships

By systematically studying analogues of this compound, it is possible to establish structure-reactivity and structure-property relationships. For example, varying the length of the alkoxy chain or the nature and position of the halogen substituent can modulate the electronic and steric properties of the molecule.

Studies on other alkoxybenzenes have shown that the reactivity in bromination reactions increases with less sterically hindered alkoxy groups. nsf.gov It is also known that the position of the bromine atom on the ring influences the molecule's physical properties and intermolecular interactions. For instance, the ability to form halogen bonds depends on the electronic environment of the bromine atom.

Computational studies on a series of bromo- and methoxy-substituted benzaldehydes have demonstrated how the position of the substituents affects electronic properties and intermolecular interactions, providing a framework for predicting the behavior of this compound. scielo.br

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-bromo-2-(phenylselenyl)benzene |

| 5-bromo-2,3-dimethoxybenzaldehyde |

| 6-bromo-2,3-dimethoxybenzaldehyde |

Predicting Regioselectivity through Computational Approaches

The regioselectivity of electrophilic aromatic substitution is a central theme in the study of substituted benzenes. In this compound, the benzene ring is substituted with two groups: a bromine atom and an octyloxy group. Both are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.org However, their electronic effects differ; the octyloxy group is strongly activating due to the resonance donation from the oxygen's lone pairs, while the bromine atom is deactivating due to its strong inductive electron withdrawal, which outweighs its weaker resonance donation. stackexchange.comstudymind.co.uk

Computational approaches are invaluable for predicting the outcome of reactions where directing effects may be cooperative or conflicting. semanticscholar.org By calculating the energies of the transition states for electrophilic attack at each possible position on the aromatic ring, the most likely site of substitution can be determined. The position with the lowest activation energy barrier corresponds to the major product. msu.edu

For this compound, the primary positions for electrophilic attack are C4 and C6 (ortho and para to the activating octyloxy group). Computational models, such as those employing DFT, can be used to calculate the activation energies (ΔG‡) for the formation of the sigma complex (arenium ion) intermediate at these positions. nih.gov The octyloxy group, being a strong π-donor, effectively stabilizes the positive charge in the arenium ion intermediate when substitution occurs at the ortho or para positions. nih.gov The bromine atom also offers some resonance stabilization at these positions. stackexchange.com Calculations typically predict that the C4 (para to the octyloxy group) and C6 (ortho to the octyloxy group) positions are the most favored. Steric hindrance from the bulky octyloxy group may slightly increase the activation energy for the C6 position compared to the C4 position.

Table 1: Predicted Activation Energies for Electrophilic Bromination of this compound The following data is illustrative, based on established principles of electrophilic aromatic substitution and computational studies on analogous alkoxybenzenes.

| Position of Substitution | Relative Activation Energy (ΔΔG‡, kcal/mol) | Predicted Major/Minor Product |

| C3 | High | Not Formed |

| C4 | 0 (Reference) | Major Product |

| C5 | High | Not Formed |

| C6 | +1.5 to +3.0 | Minor Product |

Impact of Octyloxy Chain Conformation on Aromatic Reactivity

The long and flexible octyloxy side chain introduces a conformational dimension to the molecule's reactivity. The spatial arrangement of the eight-carbon chain can influence the accessibility of the reactive sites on the benzene ring, particularly the C3 and C6 positions, which are adjacent to the point of attachment.

Computational conformational analysis can be used to identify the most stable (lowest energy) conformations of the octyloxy group. The reactivity of each conformer can then be assessed. It is generally understood that different conformations can exhibit varying degrees of steric hindrance. documentsdelivered.com For example, a conformation where the octyl chain folds back over the aromatic ring could sterically shield the C3 position, making an electrophilic attack less likely.

The critical factor is often the dihedral angle of the Ar-O-C1-C2 bond. Rotations around this bond can position the alkyl chain in a way that either blocks or exposes the ortho (C3) position. Theoretical models can map the potential energy surface as a function of this dihedral angle to find the most populated conformations and assess their respective transition state energies for a given reaction. A higher population of conformers that hinder the ortho position would lead to a greater preference for substitution at the para position (C5). While the electronic directing effect is primary, this steric influence fine-tunes the regiochemical outcome.

Table 2: Influence of Ar-O-C1-C2 Dihedral Angle on Steric Hindrance at the C3-Position This table presents a conceptual model of how chain conformation can impact reactivity, based on general principles of conformational analysis.

| Dihedral Angle (Ar-O-C1-C2) | Conformation Description | Predicted Steric Hindrance at C3 | Impact on C3 Reactivity |

| ~0° | Chain extends away from C3 | Low | Minor |

| ~90° | Chain is positioned above the ring | Moderate | Reduced |

| ~180° | Chain extends away from C3 | Low | Minor |

| ~270° | Chain is positioned above the ring | Moderate | Reduced |

Role of Halogen Atom in Electronic Perturbations

The bromine atom in this compound plays a dual role in modulating the electronic properties of the aromatic ring. This duality is a classic example of the interplay between inductive and resonance effects. libretexts.org

Inductive Effect (-I): Bromine is more electronegative than carbon, causing it to withdraw electron density from the benzene ring through the sigma bond framework. This inductive withdrawal deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. stackexchange.com

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This resonance effect donates electron density to the ring, particularly at the ortho and para positions. stackexchange.com

Computational chemistry allows for a quantitative analysis of these electronic perturbations. By calculating the distribution of electron density, such as through Natural Bond Orbital (NBO) analysis or mapping the molecular electrostatic potential (MESP), the electronic character of each atom in the ring can be visualized and quantified. These calculations would show a net electron withdrawal from the ring as a whole, but a relative enrichment of electron density at the positions ortho and para to the bromine, consistent with its directing effects. Computational studies on halogen-benzene complexes have further detailed the nature of the interactions between halogen atoms and aromatic π-systems. nih.govresearchgate.net

Table 3: Calculated Partial Atomic Charges Illustrating Substituent Effects The values below are representative examples derived from computational studies on substituted benzenes to illustrate electronic trends.

| Compound | Partial Charge on C1 (ipso-Br) | Partial Charge on C2 (ipso-OR) | Partial Charge on C4 | Partial Charge on C5 |

| Benzene | -0.145 | -0.145 | -0.145 | -0.145 |

| Bromobenzene | +0.050 | -0.040 | -0.025 | -0.040 |

| Anisole (B1667542) (analogue) | -0.180 | +0.130 | -0.220 | -0.160 |

| 1-Bromo-2-methoxybenzene (analogue) | +0.065 | +0.125 | -0.210 | -0.035 |

This data illustrates that the bromine atom (at C1) makes the carbon it is attached to more positive (electron-poor), while the alkoxy group (at C2) makes the para carbon (C4 in anisole, C5 in the bromo-analogue) significantly more negative (electron-rich), highlighting its strong activating and directing effect.

Derivatization and Advanced Material Precursor Applications

Synthesis of Functionalized Derivatives of 1-Bromo-2-(octyloxy)benzene

The presence of a bromine atom on the benzene (B151609) ring of this compound provides a reactive site for various cross-coupling reactions, enabling the introduction of a wide array of functional moieties. This derivatization is crucial for tailoring the electronic and physical properties of the resulting molecules for specific applications in materials science.

Introduction of Additional Aromatic and Heteroaromatic Moieties

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of complex aromatic and heteroaromatic derivatives from this compound. The Suzuki-Miyaura coupling, for instance, allows for the reaction of the aryl bromide with an organoboron compound, typically an arylboronic acid or ester, to form a new carbon-carbon bond. This method is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. nih.gov By reacting this compound with various arylboronic acids, a diverse range of 2-(octyloxy)biphenyl derivatives can be synthesized, each with unique electronic properties dictated by the nature of the introduced aryl group.

Similarly, the Stille coupling reaction provides another powerful tool for C-C bond formation, involving the reaction of the organohalide with an organotin compound. ohiolink.edu This reaction is known for its tolerance to a wide variety of functional groups. The Sonogashira coupling offers a route to introduce acetylenic moieties by reacting this compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This reaction is particularly useful for creating rigid, conjugated systems.

Furthermore, palladium-catalyzed reactions can be employed to introduce various heteroaromatic rings. For example, coupling with thiophene-based organometallics can lead to the synthesis of thiophene-containing derivatives, which are of significant interest in the field of organic electronics due to the unique properties of the thiophene ring. researchgate.netnih.gov

A summary of potential cross-coupling reactions for derivatizing this compound is presented in the table below.

| Cross-Coupling Reaction | Coupling Partner | Resulting Derivative |

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | 2-(octyloxy)biphenyl derivative |

| Stille Coupling | Organotin reagent | Aryl- or heteroaryl-substituted 2-(octyloxy)benzene |

| Sonogashira Coupling | Terminal alkyne | 2-(octyloxy)phenylacetylene derivative |

| Buchwald-Hartwig Amination | Amine | N-Aryl-2-(octyloxy)aniline derivative |

| Heck Coupling | Alkene | 2-(octyloxy)styrene derivative |

Polymerizable Monomers from this compound

This compound can be transformed into various polymerizable monomers, which are the fundamental units for constructing larger polymeric structures. A key strategy involves the introduction of a polymerizable group, such as a vinyl group, onto the aromatic ring. This can be achieved through reactions like the Heck coupling, where the aryl bromide is reacted with an alkene, such as ethylene or styrene, in the presence of a palladium catalyst. bldpharm.comresearchgate.net This would yield 2-(octyloxy)styrene or its derivatives, which can then undergo polymerization.

Another approach is to convert the bromo-substituent into other functional groups that can participate in polymerization reactions. For example, a Grignard reagent can be prepared from this compound by reacting it with magnesium metal. walisongo.ac.id This organometallic intermediate can then be reacted with various electrophiles to introduce polymerizable functionalities. Reaction with formaldehyde, for instance, would yield [2-(octyloxy)phenyl]methanol, which can be further converted to a polymerizable monomer.

Application in Organic Electronic Materials

The derivatives of this compound are valuable precursors for the synthesis of organic electronic materials, particularly π-conjugated polymers. These polymers possess alternating single and double bonds along their backbone, which allows for the delocalization of electrons and gives rise to their unique electronic and optical properties.

Precursors for π-Conjugated Polymers

The functionalized monomers derived from this compound can be polymerized to form a variety of π-conjugated polymers. The octyloxy side chains play a crucial role in ensuring the solubility of these otherwise rigid and often insoluble polymers in common organic solvents, which is essential for their processing and fabrication into thin films for electronic devices.

This compound is a key starting material for the synthesis of monomers used in the production of poly(2-(octyloxy)phenylene vinylene), a derivative of the well-known electroluminescent polymer, poly(p-phenylene vinylene) (PPV). nih.gov One of the most common methods for synthesizing PPV derivatives is the Gilch polymerization route. ohiolink.eduresearchgate.net This method typically involves the base-induced polymerization of a bis(halomethyl)benzene monomer. To utilize this compound in this route, it must first be converted into a suitable monomer, such as 1,4-bis(chloromethyl)-2-(octyloxy)benzene. This transformation involves chloromethylation of the aromatic ring.

The general steps for the Gilch polymerization of a monomer derived from this compound are outlined below:

Monomer Synthesis: Conversion of this compound to 1,4-bis(chloromethyl)-2-(octyloxy)benzene.

Polymerization: Treatment of the monomer with a strong base, such as potassium tert-butoxide, initiates the polymerization process.

Polymer Isolation: The resulting polymer is then precipitated and purified.

An alternative route to PPV derivatives is the Horner-Wadsworth-Emmons reaction. ohiolink.educore.ac.uk This reaction involves the condensation of a bis(phosphonate) with a dialdehyde. In this case, this compound would need to be converted to either 2-(octyloxy)terephthalaldehyde or a corresponding bis(phosphonate) derivative.

The properties of the resulting poly(2-(octyloxy)phenylene vinylene) can be fine-tuned by the introduction of other substituents on the aromatic ring, which can be achieved through the derivatization of this compound prior to monomer synthesis.

Beyond PPV derivatives, monomers derived from this compound can be incorporated into other classes of conjugated polymers. Through Suzuki or Stille coupling polymerization, copolymers can be synthesized by reacting a dibromo-monomer derived from this compound with a diboronic acid or distannane comonomer. mdpi.comrsc.org This approach allows for the creation of a wide range of copolymers with tailored electronic properties.

For example, copolymerization with fluorene-based monomers can lead to the synthesis of polyfluorene copolymers, which are known for their high photoluminescence quantum yields and excellent thermal stability. nih.govnih.gov Similarly, copolymerization with thiophene-containing monomers can produce polymers with enhanced charge transport properties, which are desirable for applications in organic field-effect transistors and solar cells. researchgate.netrsc.org

The table below summarizes the potential applications of this compound as a precursor in different conjugated polymer systems.

| Polymer System | Polymerization Method | Potential Application |

| Poly(2-(octyloxy)phenylene vinylene) | Gilch Polymerization, Horner-Wadsworth-Emmons | Organic Light-Emitting Diodes (OLEDs) |

| Polyfluorene Copolymers | Suzuki Coupling, Stille Coupling | OLEDs, Organic Lasers |

| Polythiophene Copolymers | Suzuki Coupling, Stille Coupling | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) |

| Polyphenylene Copolymers | Suzuki Coupling, Stille Coupling | OLEDs, OFETs |

The Versatile Role of this compound in Advanced Materials Synthesis

The aromatic compound this compound is a key building block in the development of advanced functional materials. Its unique structure, featuring a reactive bromine atom and a solubilizing octyloxy side chain, makes it a valuable precursor for a range of applications, from organic electronics to liquid crystalline systems.

The presence of the bromo group on the benzene ring of this compound allows for its versatile derivatization through various cross-coupling reactions. This positions the compound as a crucial starting material for the synthesis of complex organic molecules and polymers with tailored properties for advanced material applications.

Charge Transport Mechanisms in Derived Polymeric Materials

Conjugated polymers derived from this compound are anticipated to exhibit charge transport properties characteristic of organic semiconductors. In these materials, charge carriers (electrons and holes) are not free-moving as in traditional inorganic semiconductors. Instead, their movement is typically described by a hopping mechanism between localized states within the polymer chain and between adjacent chains.

Studies on various semiconducting polymers have shown that the nature of the side chains can influence the intermolecular packing and thin-film crystallinity, which are crucial factors in determining charge transport efficiency. For instance, modifying the length and branching of alkyl side chains has been demonstrated to tune the charge mobilities in conjugated polymers.

Optoelectronic Performance Enhancement through Structural Modification

The optoelectronic properties of materials derived from this compound are primarily determined by the conjugated backbone of the resulting polymer or molecule. However, the octyloxy side chain can indirectly influence these properties. By ensuring good solubility, it facilitates the synthesis of high molecular weight polymers with fewer defects, which can lead to improved photoluminescence quantum yields and better performance in devices like organic light-emitting diodes (OLEDs).

Furthermore, the steric hindrance introduced by the octyloxy group can be strategically utilized to control the aggregation of polymer chains. In some cases, preventing excessive aggregation can lead to enhanced emission efficiency in the solid state. The precise positioning of the alkoxy chain at the ortho position to the bromine atom can also influence the torsional angles between adjacent monomer units in a polymer, thereby affecting the effective conjugation length and the resulting absorption and emission wavelengths.

Table 1: Potential Optoelectronic Applications of Polymers Derived from this compound

| Application | Potential Role of Derived Polymer | Influence of Octyloxy Side Chain |

| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer, Host Material | Enhances solubility for solution processing, can influence film morphology and emission efficiency. |

| Organic Photovoltaics (OPVs) | Donor or Acceptor Material | Improves solubility for blend formation with other materials, affects thin-film morphology and charge separation efficiency. |

| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Layer | Facilitates thin-film formation, influences molecular packing and charge carrier mobility. |

Advanced Materials Science: Beyond Organic Electronics

The utility of this compound extends beyond the realm of organic electronics into other areas of advanced materials science, including the development of fluorescent probes and structured materials.

Development of Fluorescent Chromophores